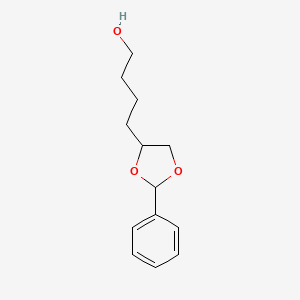

1,3-Dioxolane-4-butanol, 2-phenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

148254-22-2 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(2-phenyl-1,3-dioxolan-4-yl)butan-1-ol |

InChI |

InChI=1S/C13H18O3/c14-9-5-4-8-12-10-15-13(16-12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 |

InChI Key |

NOHMXHKKCXAPKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolane 4 Butanol, 2 Phenyl

Traditional Cyclization Approaches

The cornerstone of 2-phenyl-1,3-dioxolane-4-butanol synthesis is the acid-catalyzed reaction between 1,2,4-butanetriol (B146131) and benzaldehyde (B42025). This approach is a classic example of acetal (B89532) formation, a fundamental reaction in organic chemistry.

Acid-Catalyzed Acetalization/Ketalization Strategies

The most common method for synthesizing 2-phenyl-1,3-dioxolanes is the direct acid-catalyzed condensation of a diol with an aldehyde or ketone. In the case of 2-phenyl-1,3-dioxolane-4-butanol, the key starting materials are 1,2,4-butanetriol and benzaldehyde. The reaction is typically carried out in the presence of a catalytic amount of a strong acid.

A significant challenge in the synthesis of 2-phenyl-1,3-dioxolane-4-butanol from 1,2,4-butanetriol is the control of regioselectivity. 1,2,4-Butanetriol is an unsymmetrical triol, possessing two adjacent hydroxyl groups (at C1 and C2) and an isolated hydroxyl group (at C4). The reaction with benzaldehyde can potentially lead to the formation of a five-membered dioxolane ring (by reaction with the 1,2-diol moiety) or a six-membered dioxane ring (by reaction with the 1,3-diol system if the molecule could rearrange, though less likely, or by intermolecular reactions).

Thermodynamic and kinetic factors govern the product distribution. Generally, the formation of the five-membered 1,3-dioxolane (B20135) ring from a 1,2-diol is kinetically and often thermodynamically favored over the formation of a six-membered 1,3-dioxane (B1201747) from a 1,3-diol. This preference is attributed to the lower ring strain of the five-membered ring in this context. Therefore, the reaction of 1,2,4-butanetriol with benzaldehyde is expected to predominantly yield the desired 2-phenyl-1,3-dioxolane-4-butanol. However, the reaction conditions, including the choice of catalyst and temperature, can influence the regiochemical outcome. For instance, a study on the condensation of 1,2,4-butanetriol with various carbonyl compounds highlighted the formation of hydroxyalkyl-1,3-dioxacyclanes, indicating the preferential formation of the five-membered ring. documentsdelivered.com

The acid-catalyzed formation of 2-phenyl-1,3-dioxolane-4-butanol proceeds through a well-established proton-transfer mechanism. The key steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the benzaldehyde carbonyl group, rendering the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups of 1,2,4-butanetriol (likely the more sterically accessible primary hydroxyl at C1) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the other hydroxyls of the diol moiety.

Intramolecular Cyclization: The remaining hydroxyl group of the 1,2-diol moiety then attacks the protonated hemiacetal carbon in an intramolecular fashion.

Deprotonation: The final step involves the loss of a proton from the oxonium ion intermediate to regenerate the acid catalyst and yield the stable 1,3-dioxolane ring, along with the elimination of a water molecule.

The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the acetal product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Alternative Catalytic Systems for Dioxolane Formation

While traditional Brønsted acids are effective, research has explored alternative catalytic systems to improve reaction efficiency, selectivity, and sustainability.

Lewis acids have emerged as powerful catalysts for acetalization reactions, often offering milder reaction conditions and improved selectivity compared to Brønsted acids. Various Lewis acids can be employed for the synthesis of 2-phenyl-1,3-dioxolanes. For example, the rearrangement of vinyl acetals to form tetrahydrofuran (B95107) derivatives has been shown to proceed through dioxepine intermediates synthesized via Lewis acid catalysis. nih.gov

The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of benzaldehyde, which enhances its electrophilicity and facilitates the nucleophilic attack by the diol. This approach can sometimes offer better control over regioselectivity in reactions with unsymmetrical diols.

Lewis Acid Catalysts in Dioxolane Synthesis

| Lewis Acid Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| RuCl2(PPh3)3/NaBH4 | 2-Phenyl-4,7-dihydro-1,3-dioxepine | Methanol (B129727) | Reflux | - | nih.gov |

| Grubbs 2nd Gen. Catalyst | Diallyl acetal of benzaldehyde | CH2Cl2 | Reflux | 81 | nih.gov |

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning with the principles of green chemistry. Various solid acid catalysts have been investigated for the synthesis of dioxolanes. A study on the acetalization of glycerol (B35011) with benzaldehyde, a reaction analogous to the formation of 2-phenyl-1,3-dioxolane-4-butanol, demonstrated the effectiveness of a sulfated ceria-zirconia catalyst. nih.gov This solid acid catalyst exhibited high activity and selectivity towards the formation of the five-membered dioxolane ring. nih.gov

The reaction using heterogeneous catalysts typically involves passing the reactants over a packed bed of the catalyst or stirring the catalyst with the reactants in a suitable solvent. The solid nature of the catalyst allows for easy separation from the reaction mixture by filtration.

Heterogeneous Catalysts for Acetalization of Benzaldehyde

| Catalyst | Diol | Solvent | Temperature (°C) | Glycerol Conversion (%) | Dioxolane Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| SO42-/CeO2-ZrO2 | Glycerol | Toluene | 100 | 86 | 87.2 | nih.gov |

| SO42-/CeO2-ZrO2 | Glycerol | n-Hexane | 100 | 70 | - | nih.gov |

| SO42-/CeO2-ZrO2 | Glycerol | tert-Butanol | 100 | 64 | - | nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of 1,3-dioxolane synthesis, organocatalysts can be employed to catalyze the formal [3+2] cycloaddition reaction between an aldehyde and a suitable three-carbon component. For the synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl-, a novel asymmetric formal [3+2] cycloaddition using cinchona-alkaloid-thiourea-based bifunctional organocatalysts has been reported for the synthesis of 1,3-dioxolanes. This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, leading to the desired dioxolane structure with high enantioselectivity nih.gov.

Another organocatalytic strategy involves the use of chiral phosphoric acids (CPAs). These catalysts have been shown to be effective in the homoallenylboration of aldehydes, which can lead to the formation of enantiomerically enriched 1,3-butadienyl-2-carbinols, versatile precursors for further transformations into complex molecules nih.gov. While not a direct synthesis of the target dioxolane, this method highlights the potential of CPAs in controlling stereochemistry in reactions involving aldehydes.

Furthermore, proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol (B89426) reactions. The proline-catalyzed aldol reaction can be used to create key stereocenters in a molecule, which can then be further elaborated to form the desired dioxolane ring youtube.com.

Stereoselective Synthesis of Enantiopure 1,3-Dioxolane-4-butanol, 2-phenyl-

The presence of multiple stereocenters in 1,3-Dioxolane-4-butanol, 2-phenyl- necessitates stereoselective synthetic methods to control the absolute and relative configurations of these centers. Asymmetric cyclization and diastereomeric resolution are two primary strategies to achieve this.

Asymmetric Cyclization Techniques

Asymmetric cyclization aims to create the chiral dioxolane ring in an enantioselective manner, directly yielding an enantiomerically enriched product.

The use of chiral catalysts is a cornerstone of asymmetric synthesis. For the formation of chiral 1,3-dioxolanes, a rhodium(II)-catalyzed asymmetric three-component reaction has been developed. This method involves the reaction of a diazo compound, an aldehyde, and a carboxylic acid to produce chiral 1,3-dioxoles, which can be subsequently hydrogenated to the corresponding dioxolanes. The enantioselectivity is controlled by the chiral carboxylate ligands on the rhodium catalyst rsc.orgnih.gov.

A chiral binaphthyldiimine-Ni(II) complex has also been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes to afford cis-1,3-dioxolanes with high diastereo- and enantioselectivities organic-chemistry.org.

The following table illustrates the effectiveness of a chiral catalyst in a representative asymmetric cycloaddition reaction for the formation of a substituted dioxolane.

| Entry | Aldehyde | Catalyst Loading (mol%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Benzaldehyde | 5 | >95:5 | 98 | 85 |

| 2 | p-Nitrobenzaldehyde | 5 | >95:5 | 99 | 92 |

| 3 | Cyclohexanecarboxaldehyde | 5 | 90:10 | 95 | 78 |

This data is representative of asymmetric dioxolane synthesis and is not specific to 1,3-Dioxolane-4-butanol, 2-phenyl-.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction wikipedia.org. In the synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl-, a chiral auxiliary could be attached to the butanetriol precursor. The inherent chirality of the auxiliary would then direct the stereoselective formation of the dioxolane ring upon reaction with benzaldehyde. For instance, chiral 1,3-dioxolan-4-ones, derived from readily available enantiomerically pure α-hydroxy acids like mandelic acid, have been used extensively in asymmetric synthesis to control the formation of new stereocenters nih.gov. After the desired stereochemistry is set, the auxiliary can be cleaved to yield the enantiopure target molecule.

Diastereomeric Resolution Strategies

When a synthesis produces a mixture of diastereomers, resolution techniques can be employed to separate them.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers and diastereomers libretexts.org. The differential interaction of the stereoisomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for their broad applicability acs.org. The choice of the mobile phase is also crucial for achieving optimal separation.

The table below provides representative data on the chromatographic resolution of a racemic mixture of a chiral dioxolane on different chiral stationary phases, illustrating the impact of the CSP on the separation factor (α) and resolution (Rs).

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 1.45 | 3.2 |

| Chiralpak AD-H | Hexane/Ethanol (85:15) | 0.8 | 1.62 | 4.1 |

| Lux Cellulose-1 | Methanol/Water (80:20) | 1.2 | 1.38 | 2.8 |

This data is illustrative for the separation of chiral dioxolanes and not specific to 1,3-Dioxolane-4-butanol, 2-phenyl-. The successful resolution of a mixture of diastereomers of 1,3-Dioxolane-4-butanol, 2-phenyl- would depend on the selection of an appropriate CSP and the optimization of the chromatographic conditions.

Derivatization and Crystallization-Based Resolution

The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure compounds. For 2-phenyl-1,3-dioxolane-4-butanol, which possesses multiple chiral centers, derivatization followed by crystallization is a robust strategy for separating diastereomers. This method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

A common approach involves the esterification of the primary alcohol group of 2-phenyl-1,3-dioxolane-4-butanol with an enantiomerically pure chiral carboxylic acid, such as (R)- or (S)-mandelic acid or camphorsulfonic acid. The resulting diastereomeric esters exhibit different solubilities, allowing for the selective crystallization of one diastereomer from a suitable solvent system. Subsequent hydrolysis of the separated esters yields the enantiomerically enriched alcohol.

The efficiency of this resolution process is highly dependent on the choice of resolving agent and the crystallization conditions, including solvent, temperature, and cooling rate.

Table 1: Example of Diastereomeric Resolution Parameters

| Parameter | Condition |

|---|---|

| Resolving Agent | (R)-Mandelic Acid |

| Solvent | Ethanol/Water mixture |

| Temperature | Initial dissolution at 70°C, slow cooling to 5°C |

Another strategy involves starting the synthesis from an enantiomerically pure precursor. For instance, using enantiopure 1,2,4-butanetriol allows for the formation of the desired stereoisomer of 2-phenyl-1,3-dioxolane-4-butanol directly.

Flow Chemistry and Continuous Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

Microreactors, with their high surface-area-to-volume ratio, provide precise control over reaction parameters, leading to higher yields and selectivities. krishisanskriti.org The synthesis of dioxolanes, which is often an equilibrium-limited reaction, can be significantly improved in a microreactor. The acetalization of benzaldehyde with 1,2,4-butanetriol to form 2-phenyl-1,3-dioxolane-4-butanol can be efficiently catalyzed by a solid acid catalyst packed into the microreactor.

The use of microreactors allows for rapid screening of reaction conditions, such as temperature, residence time, and catalyst loading, to identify the optimal parameters for maximizing the yield of the desired product. beilstein-journals.orgnih.gov This level of control is difficult to achieve in conventional batch reactors. kth.se

Table 2: Optimized Reaction Conditions in a Microreactor

| Parameter | Value |

|---|---|

| Temperature | 80-120 °C |

| Residence Time | 5-20 minutes |

| Catalyst | Amberlyst-15 |

| Reactant Ratio (Diol:Aldehyde) | 1.2:1 |

A key advantage of flow chemistry is the straightforward scalability of the process. rsc.orgpolimi.it Once a reaction is optimized in a microreactor, the production capacity can be increased by either running the process for a longer duration or by "numbering-up," which involves using multiple microreactors in parallel. rsc.org This approach avoids the challenges associated with scaling up batch reactions, such as changes in heat and mass transfer characteristics.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable chemical processes. nih.gov

The synthesis of 2-phenyl-1,3-dioxolane-4-butanol typically involves the reaction of an aldehyde with a diol, a process that can often be performed under solvent-free conditions, particularly when one of the reactants is a liquid and can act as the reaction medium. researchgate.net Alternatively, the use of greener solvents, such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a better environmental profile than traditional chlorinated or aromatic solvents, is encouraged. semanticscholar.org The use of water as a solvent is also a highly desirable green alternative where feasible. ejcmpr.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemrxiv.org The acetalization reaction to form 2-phenyl-1,3-dioxolane-4-butanol from benzaldehyde and 1,2,4-butanetriol has a high theoretical atom economy, as the only byproduct is water.

To further minimize waste, the water produced during the reaction can be continuously removed in a flow setup to drive the equilibrium towards the product side, thereby increasing the reaction yield and reducing the need for downstream purification. ornl.govosti.gov The use of heterogeneous catalysts that can be easily recovered and reused also contributes to waste minimization and a more sustainable process.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Reactions of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is susceptible to a variety of reactions that involve its cleavage or modification, primarily driven by the lability of the acetal (B89532) linkage.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of the reactivity of 1,3-dioxolanes, providing pathways to regenerate the parent diol and carbonyl compound or to introduce new functional groups.

Under acidic conditions, 1,3-Dioxolane-4-butanol, 2-phenyl- undergoes hydrolysis to regenerate 1,2,4-butanetriol (B146131) and benzaldehyde (B42025). This reaction is a classic example of acetal cleavage and proceeds via a well-established mechanism. The reaction is initiated by protonation of one of the oxygen atoms of the dioxolane ring, followed by cleavage of the C2-O bond to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and deprotonation yields the parent diol and aldehyde. mdpi.com

The rate of hydrolysis is influenced by the pH of the medium and the presence of substituents on the phenyl ring. Electron-donating groups on the phenyl ring can stabilize the intermediate carbocation, thus accelerating the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.

A study on the acetalization of glycerol (B35011) with benzaldehyde, which forms the closely related (2-phenyl-1,3-dioxolan-4-yl)methanol, provides insight into the conditions for hydrolysis. The reverse reaction, hydrolysis, can be promoted by the presence of water and an acid catalyst. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Deprotection of a Related 2-phenyl-1,3-dioxolane (B1584986)

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Concentrated hydrochloric acid in tetrahydrofuran (B95107) (THF) at room temperature for 1 hour | 1,2-Bis(4-formylphenyl)diazenoxide | 80% | mdpi.com |

The dioxolane ring can be opened by various nucleophiles, leading to the formation of functionalized derivatives. While specific data for 1,3-Dioxolane-4-butanol, 2-phenyl- is limited, general reactivity patterns of 2-phenyl-1,3-dioxolanes with nucleophiles such as organometallic reagents can be inferred. For instance, Grignard reagents and organolithium compounds can attack the acetal carbon, leading to ring opening and the formation of new carbon-carbon bonds. The presence of the hydroxyl group in the butanol side chain may require protection prior to reaction with highly reactive nucleophiles to prevent undesired side reactions.

Reductive cleavage of the dioxolane ring offers a route to ethers. Common reagents for this transformation include reducing agents like diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid. The regioselectivity of the cleavage can be influenced by the substituents on the dioxolane ring. For 2-phenyl substituted dioxolanes, the cleavage often occurs to afford a benzyl (B1604629) ether derivative.

A study on the hydrogenolysis of dioxolane-type carbohydrate acetals using LiAlH₄-AlCl₃ showed that the direction of ring cleavage is influenced by factors such as complex formation with the reagent and the configuration of neighboring hydroxyl groups. researchgate.net This suggests that the butanol side chain in the target compound would play a significant role in directing the outcome of reductive cleavage reactions.

Transacetalization/Transketalization Reactions

In the presence of another diol or carbonyl compound and an acid catalyst, 1,3-Dioxolane-4-butanol, 2-phenyl- can undergo transacetalization. This equilibrium-driven process involves the exchange of the diol or carbonyl component of the acetal. For example, reaction with an excess of acetone (B3395972) in the presence of an acid catalyst would lead to the formation of the corresponding acetone acetal of 1,2,4-butanetriol and benzaldehyde.

The transacetalization of solketal (B138546) (the acetone acetal of glycerol) with benzaldehyde over an Amberlyst catalyst has been studied, yielding (2-phenyl-1,3-dioxolan-4-yl)methanol, a close analog of the target compound. researchgate.net This demonstrates the feasibility of such exchange reactions.

Conformational Dynamics and Inversion Barriers of the Dioxolane Ring

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The substituents on the ring significantly influence the preferred conformation and the energy barriers between different conformers. For 2-phenyl-1,3-dioxolanes, the phenyl group can adopt different orientations relative to the ring.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of dioxolanes. The chemical shifts and coupling constants of the ring protons are sensitive to the ring's conformation. For (2-phenyl-1,3-dioxolan-4-yl)methanol, ¹H-NMR analysis has been used to identify the different isomers formed during its synthesis. researchgate.net

Reactivity of the Pendant Butanol Side Chain

The chemical behavior of 1,3-Dioxolane-4-butanol, 2-phenyl- is largely dictated by the interplay of the dioxolane ring and the pendant butanol side chain. The butanol moiety, with its terminal primary hydroxyl group and a flexible four-carbon chain, offers a rich landscape for a variety of chemical transformations. These reactions are fundamental for the structural modification and elaboration of this molecule for various synthetic applications.

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group of the butanol side chain is a key site for chemical reactivity, readily undergoing a range of functional group interconversions. These transformations are crucial for introducing new functionalities and for building more complex molecular architectures.

The hydroxyl group of 1,3-Dioxolane-4-butanol, 2-phenyl- can be readily converted into esters and ethers under standard reaction conditions.

Esterification:

Esterification reactions involve the reaction of the terminal hydroxyl group with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the butanol side chain. This transformation is valuable for the introduction of a wide range of acyl groups.

A variety of esterification methods can be employed, including the classic Fischer esterification with a carboxylic acid and a strong acid catalyst, or milder methods using activating agents.

| Reaction | Reagents and Conditions | Product |

| Fischer Esterification | R-COOH, H₂SO₄ (cat.), heat | 2-phenyl-1,3-dioxolane-4-butyl ester |

| Acylation with Acyl Chloride | R-COCl, Pyridine, CH₂Cl₂ | 2-phenyl-1,3-dioxolane-4-butyl ester |

| Steglich Esterification | R-COOH, DCC, DMAP, CH₂Cl₂ | 2-phenyl-1,3-dioxolane-4-butyl ester |

Etherification:

Etherification of the butanol side chain can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups.

| Reaction | Reagents and Conditions | Product |

| Williamson Ether Synthesis | 1. NaH, THF; 2. R-X | 4-(4-alkoxybutyl)-2-phenyl-1,3-dioxolane |

| Alkylation with Alkyl Sulfates | R₂SO₄, NaOH, H₂O/THF | 4-(4-alkoxybutyl)-2-phenyl-1,3-dioxolane |

The primary alcohol of the butanol side chain can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The acetal group (dioxolane) is generally stable to many oxidative conditions, allowing for chemoselective transformation of the hydroxyl group.

Oxidation to Aldehydes:

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are commonly employed for this transformation.

| Oxidizing Agent | Typical Conditions | Product |

| PCC | CH₂Cl₂, rt | 4-(2-phenyl-1,3-dioxolan-4-yl)butanal |

| Dess-Martin Periodinane | CH₂Cl₂, rt | 4-(2-phenyl-1,3-dioxolan-4-yl)butanal |

| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. Et₃N | 4-(2-phenyl-1,3-dioxolan-4-yl)butanal |

Oxidation to Carboxylic Acids:

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄).

| Oxidizing Agent | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to rt | 4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid |

| KMnO₄ | NaOH, H₂O, heat | 4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid |

| RuCl₃, NaIO₄ | CCl₄, CH₃CN, H₂O | 4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid |

The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate ester, transforming the terminal carbon into an electrophilic center susceptible to nucleophilic attack.

Conversion to Halides:

The conversion of the primary alcohol to an alkyl halide can be achieved using a variety of reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding alkyl chloride or bromide. The synthesis of the related compound 2-(4-bromobutyl)-1,3-dioxolane (B1282568) is documented, indicating the feasibility of this transformation. guidechem.comsigmaaldrich.comuni.lu

| Target Halide | Reagents and Conditions | Product |

| Alkyl Chloride | SOCl₂, Pyridine | 4-(4-chlorobutyl)-2-phenyl-1,3-dioxolane |

| Alkyl Bromide | PBr₃, Et₂O | 4-(4-bromobutyl)-2-phenyl-1,3-dioxolane |

| Alkyl Iodide | I₂, PPh₃, Imidazole, CH₂Cl₂ | 4-(4-iodobutyl)-2-phenyl-1,3-dioxolane |

Conversion to Sulfonate Esters:

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

| Sulfonate Ester | Reagents and Conditions | Product |

| Tosylate | TsCl, Pyridine, CH₂Cl₂ | 4-(2-phenyl-1,3-dioxolan-4-yl)butyl p-toluenesulfonate |

| Mesylate | MsCl, Et₃N, CH₂Cl₂ | 4-(2-phenyl-1,3-dioxolan-4-yl)butyl methanesulfonate |

Reactions at the Alkyl Chain Carbon Atoms

While the hydroxyl group is the most reactive site, the C-H bonds of the alkyl chain can also participate in reactions, although this typically requires more specialized conditions.

Direct functionalization of the C-H bonds of the butanol side chain represents a modern and efficient approach to modifying the carbon skeleton. These reactions often involve radical intermediates or transition-metal catalysis.

The regioselectivity of such reactions would be influenced by the stability of the resulting radical or organometallic intermediate. In the case of the butanol chain, the C-H bonds at the C4 position (alpha to the hydroxyl group) are activated, but other positions can also react depending on the specific methodology employed.

Radical Halogenation:

While less controlled than other methods, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator can introduce a halogen atom onto the alkyl chain, typically favoring positions that form the most stable radical intermediate.

Transition-Metal-Catalyzed C-H Functionalization:

The following table provides a hypothetical overview of potential C-H functionalization reactions.

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) |

| Directed C-H Arylation | Ar-I, Pd(OAc)₂, Ligand, Base | Phenyl-substituted butanol side chain |

| C-H Oxidation | Ru or Mn porphyrin catalysts, Oxidant | Hydroxylation at various positions of the butanol chain |

Cyclization Reactions Involving the Butanol Moiety

The primary alcohol of the butanol moiety in 1,3-Dioxolane-4-butanol, 2-phenyl- can participate in intramolecular cyclization reactions, particularly to form oxygen-containing heterocyclic systems. A notable transformation is the acid-catalyzed cyclization to form a tetrahydropyran (B127337) ring. This type of reaction, known as a Prins-type cyclization, can occur when a homoallylic alcohol reacts with an aldehyde. organic-chemistry.org In the case of 1,3-Dioxolane-4-butanol, 2-phenyl-, while it is not a homoallylic alcohol, analogous acid-catalyzed intramolecular hydroalkoxylation/cyclization of similar δ-hydroxyalkenes or diols can lead to the formation of tetrahydropyran derivatives. organic-chemistry.org

The synthesis of tetrahydropyran-4-ones from divinyl ketones through a double-conjugate addition of water further illustrates the propensity for the formation of this heterocyclic system from appropriately substituted open-chain precursors. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group attached to the dioxolane ring is a key site for a variety of chemical modifications, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and hydrogenation.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of 1,3-Dioxolane-4-butanol, 2-phenyl- can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. gatech.edu The 2-(1,3-dioxolan-4-yl)methyl group is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be complex due to a combination of inductive and steric effects. The ether linkages in the dioxolane ring can donate electron density to the phenyl ring via resonance, potentially activating it towards electrophilic attack. However, the bulky nature of the entire substituent may sterically hinder the ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. For related compounds like 2-(4-nitrophenyl)-1,3-dioxolane, the nitro group is a key functional handle for further transformations. mdpi.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), usually in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgmt.combyjus.commasterorganicchemistry.com For example, the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride gives ethyl phenyl ketone, which can then be reduced. masterorganicchemistry.com It is important to note that strongly deactivating groups on the aromatic ring can inhibit Friedel-Crafts reactions. youtube.com In the context of 1,3-Dioxolane-4-butanol, 2-phenyl-, the dioxolane moiety is not expected to be strongly deactivating.

The regioselectivity of these reactions will be influenced by the electronic and steric properties of the existing substituent.

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group, if appropriately functionalized with a halide or a triflate, can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools in modern organic synthesis. wikipedia.org

A prominent example is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edu For instance, if the phenyl group of 1,3-Dioxolane-4-butanol, 2-phenyl- were halogenated, the resulting aryl halide could be coupled with a variety of organoboronic acids to introduce new aryl, vinyl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Other important cross-coupling reactions include the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (forming carbon-nitrogen bonds). The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these transformations. nih.gov

Hydrogenation and Reduction of the Aromatic Ring

The phenyl group can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation typically requires a metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere. The reaction conditions (temperature, pressure, catalyst choice) can influence the selectivity of the hydrogenation, especially in a molecule with multiple reducible functional groups.

For example, the hydrogenation of styrene (B11656) oxide to 2-phenylethanol (B73330) can be achieved with high selectivity using a Pd(II) catalyst on a basic inorganic support. google.com In the case of alkylphenols, selective hydrogenation of the aromatic ring to the corresponding cyclohexanone (B45756) can be achieved using a Pd/γ-Al2O3 catalyst, with further reduction to the cyclohexanol (B46403) as a side reaction. osti.gov This suggests that in 1,3-Dioxolane-4-butanol, 2-phenyl-, the phenyl ring can be hydrogenated, and the conditions could potentially be tuned to favor the formation of the corresponding cyclohexyl derivative while preserving the butanol and dioxolane functionalities.

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of three distinct functional groups in 1,3-Dioxolane-4-butanol, 2-phenyl- (acetal, primary alcohol, and phenyl ring) presents challenges and opportunities in terms of chemoselectivity—the preferential reaction of one functional group over others.

Differential Reactivity of Functional Groups

The inherent differences in the reactivity of the functional groups can be exploited to achieve selective transformations.

The Butanol Moiety: The primary alcohol is a nucleophile and can be selectively oxidized to an aldehyde or a carboxylic acid under appropriate conditions. It can also be converted into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.

The Dioxolane Moiety: The acetal group is generally stable under neutral and basic conditions but is labile to acidic conditions, which would lead to its deprotection to reveal the original aldehyde (benzaldehyde) and diol. wikipedia.orglibretexts.org This property allows the dioxolane to be used as a protecting group for a carbonyl function while other reactions are carried out on the molecule. wikipedia.orgyoutube.com

The Phenyl Moiety: As discussed, the phenyl ring is susceptible to electrophilic attack and can participate in metal-catalyzed coupling reactions. Its reduction requires specific catalytic hydrogenation conditions.

Achieving chemoselectivity often involves the careful choice of reagents and reaction conditions. For instance, a mild oxidizing agent might selectively oxidize the primary alcohol without affecting the phenyl ring or the dioxolane. Conversely, a hydrogenation catalyst could be chosen to reduce the phenyl ring without cleaving the dioxolane or reducing the alcohol.

The concept of protecting groups is central to managing chemoselectivity in multifunctional molecules. wikipedia.orgyoutube.com For example, if a reaction requires harsh acidic conditions that would cleave the dioxolane, the alcohol group could first be protected (e.g., as a silyl (B83357) ether), the reaction performed, and then the protecting group removed.

The following table summarizes the expected reactivity of the functional groups under different reaction conditions, highlighting the potential for chemoselective transformations.

| Reagent/Condition | Butanol Moiety | Dioxolane Moiety | Phenyl Moiety | Potential for Chemoselectivity |

| Mild Oxidizing Agent (e.g., PCC) | Oxidation to aldehyde | Stable | Stable | High |

| Strong Oxidizing Agent (e.g., KMnO4) | Oxidation to carboxylic acid | Potentially cleaved | Potentially oxidized | Low |

| Strong Reducing Agent (e.g., LiAlH4) | Stable (already an alcohol) | Stable | Stable | Not applicable for reduction |

| Catalytic Hydrogenation (e.g., H2/Pd) | Stable | Stable | Reduction to cyclohexyl | High, depends on catalyst and conditions |

| Strong Acid (e.g., aq. HCl) | Stable | Hydrolysis to aldehyde and diol | Stable | High (deprotection) |

| Strong Base (e.g., NaH) | Deprotonation to form alkoxide | Stable | Stable | High |

| Electrophile + Lewis Acid (e.g., Br2/FeBr3) | Stable | Stable | Electrophilic Aromatic Substitution | High |

| Organometallic + Pd catalyst | Stable | Stable | Cross-coupling (if halogenated) | High |

This differential reactivity allows for a modular approach to the synthesis of complex molecules derived from 1,3-Dioxolane-4-butanol, 2-phenyl-.

Development of Selective Reaction Conditions

The development of selective reaction conditions for multifunctional molecules such as 1,3-Dioxolane-4-butanol, 2-phenyl-, is crucial for its effective use in synthetic chemistry. This compound possesses two key reactive sites: the terminal hydroxyl group of the butanol chain and the 1,3-dioxolane ring, which functions as a protecting group for a diol derived from glycerol and benzaldehyde. Selective transformations require carefully controlled conditions to target one functional group while leaving the other intact. While specific research focusing exclusively on 1,3-Dioxolane-4-butanol, 2-phenyl- is limited, the principles for achieving selectivity can be extrapolated from studies on analogous 1,3-dioxolane systems.

The primary challenge lies in achieving chemoselectivity—discriminating between the alcohol and the acetal—and, in chiral versions of the molecule, stereoselectivity. Research into related compounds demonstrates that the choice of catalyst, solvent, temperature, and reagents is paramount in directing the reaction outcome.

Chemoselective Transformations of the Hydroxyl Group

The terminal primary alcohol of the butanol side chain can undergo various transformations, such as oxidation, esterification, or etherification. To ensure these reactions occur without affecting the acid-labile dioxolane ring, non-acidic or mildly basic conditions are typically required.

For instance, the oxidation of the alcohol to an aldehyde or carboxylic acid would necessitate the use of reagents that operate under neutral or slightly basic conditions, such as manganese dioxide (MnO₂) for oxidation to an aldehyde, or buffered reagents to prevent the generation of strong acids that could cleave the acetal.

Stereoselective Reactions

Stereoselectivity is a key consideration, particularly when the starting material is enantiomerically pure. The synthesis of chiral 1,3-dioxolanes often involves asymmetric reactions where the conditions are optimized to favor the formation of one diastereomer over another. In a study on the Michael addition of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, reaction conditions were finely tuned to control the stereochemical outcome. mdpi.com The reaction was initiated at a very low temperature (-78 °C) using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF). These conditions are designed to create a specific enolate geometry, which then reacts with an electrophile in a sterically controlled manner. mdpi.com

A summary of the conditions used for this selective Michael addition is presented below:

Table 1: Conditions for Stereoselective Michael Addition of a Phenyl-Substituted Dioxolanone

| Parameter | Condition |

|---|---|

| Substrate | (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one |

| Base | Lithium Diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Initial Temperature | -78 °C |

| Reaction Time | 2 hours at -78 °C, then warmed to room temperature |

Data sourced from a study on the Michael addition of chiral 1,3-dioxolan-4-ones. mdpi.com

Furthermore, the stereoselective formation of the dioxolane ring itself has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. nih.gov The diastereoselectivity of this reaction was found to be highly dependent on the quenching temperature, as detailed in the following table for the reaction of styrenes.

Table 2: Effect of Quenching Temperature on Diastereoselectivity in Dioxolane Formation

| Entry | Substrate | Quench Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | Styrene | Room Temperature | 85 | 77:23 |

| 2 | Styrene | -78 | 81 | >99:1 |

| 3 | 4-Chlorostyrene | Room Temperature | 78 | 79:21 |

| 4 | 4-Chlorostyrene | -78 | 79 | >99:1 |

Data derived from the stereoselective formation of substituted 1,3-dioxolanes. nih.gov

These findings highlight that low temperatures are critical for achieving high stereoselectivity by minimizing side reactions and controlling the transition state energies of the competing reaction pathways. nih.gov

Selective Cleavage of the Dioxolane Ring

Conversely, conditions can be selected to deprotect the diol by cleaving the 1,3-dioxolane ring while preserving the butanol side chain. This is typically achieved under acidic conditions. The rate and selectivity of this hydrolysis can be controlled. For example, the deprotection of 2-phenyl-1,3-dioxolane to yield benzaldehyde can be accomplished in water at 30°C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄), a reaction that proceeds to completion within five minutes. Such mild conditions could potentially be optimized for the selective deprotection of 1,3-Dioxolane-4-butanol, 2-phenyl-.

In a different approach, the reduction of a related compound, 2-(4-nitrophenyl)-1,3-dioxolane, was optimized by careful selection of the solvent and temperature. mdpi.com The study found that a water-ethanol medium was optimal, while other solvents like iso-propanol or tetrahydrofuran led to the destruction of the starting material. mdpi.com The reaction temperature was also critical; conducting the reaction at 50 °C provided a clean conversion, whereas boiling temperatures led to the formation of resinous impurities. mdpi.com

Table 3: Solvent and Temperature Effects on the Reduction of a Substituted 2-Phenyl-1,3-dioxolane

| Solvent | Temperature (°C) | Outcome |

|---|---|---|

| Water-Ethanol | 50 | Highest yield of desired product |

| Water-Ethanol | Boiling | Contamination with resinous impurities |

| iso-Propanol | 50 | Partial destruction of starting material |

| Tetrahydrofuran (THF) | 50 | Incomplete conversion, low yield |

Data from a study on the eco-friendly reduction of 2-(4-nitrophenyl)-1,3-dioxolane. mdpi.com

These examples from related systems underscore that the development of selective reaction conditions for 1,3-Dioxolane-4-butanol, 2-phenyl- would involve a systematic investigation of solvents, temperature, catalysts, and reagent stoichiometry to favor the desired transformation, whether it be a reaction at the terminal alcohol or a manipulation of the dioxolane ring.

Advanced Spectroscopic and Structural Characterization of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data is available for the high-resolution 1H and 13C NMR, two-dimensional NMR, dynamic NMR, or solid-state NMR of 1,3-Dioxolane-4-butanol, 2-phenyl-.

Vibrational Spectroscopy: Raman and Infrared (IR)

No specific studies detailing the characteristic vibrational modes for the dioxolane ring and substituents of 1,3-Dioxolane-4-butanol, 2-phenyl- through Raman and IR spectroscopy are publicly accessible.

Application in Reaction Monitoring and Isomer Distinction

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for monitoring the synthesis of 1,3-dioxolane (B20135) derivatives and for distinguishing between the resulting isomers. The formation of 1,3-Dioxolane-4-butanol, 2-phenyl-, typically from the acid-catalyzed reaction of benzaldehyde (B42025) with a glycerol (B35011) derivative, can result in a mixture of stereoisomers due to the presence of two chiral centers at positions C2 and C4 of the dioxolane ring.

Reaction Monitoring: The progress of the acetalization reaction can be monitored by ¹H NMR spectroscopy. mdpi.com Key diagnostic signals would include the disappearance of the aldehyde proton from benzaldehyde (typically around δ 10 ppm) and the appearance of the characteristic acetal (B89532) proton at the C2 position of the dioxolane ring. For 2-phenyl substituted 1,3-dioxolanes, this acetal proton signal typically appears as a singlet in the range of δ 5.8-6.0 ppm. researchgate.net Concurrently, the signals corresponding to the glycerol backbone would shift upon ring formation.

Isomer Distinction: NMR spectroscopy is a powerful technique for differentiating between isomers. magritek.comoxinst.comweebly.com The cis and trans diastereomers of 1,3-Dioxolane-4-butanol, 2-phenyl- can be distinguished by high-resolution ¹H NMR. The spatial arrangement of the substituents at C2 (phenyl group) and C4 (butanol group) influences the chemical environment of the ring protons. This results in distinct chemical shifts and coupling constants for the protons on the dioxolane ring and its substituents. For instance, the acetal proton at C2 often shows a slight chemical shift difference between the cis and trans isomers. A study on the related compound 2-phenyl-1,3-dioxolane-4-methanol (B155213) showed four distinct peaks for the C2-methine proton, corresponding to four possible isomers. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning the full proton and carbon spectra for each isomer, confirming their distinct structures. oxinst.com

Mass Spectrometry (MS) Beyond Basic Identification

While standard mass spectrometry can confirm the molecular weight of 1,3-Dioxolane-4-butanol, 2-phenyl-, advanced MS techniques provide deeper structural insights.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For 1,3-Dioxolane-4-butanol, 2-phenyl-, which has a molecular formula of C₁₃H₁₈O₃, the expected monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, allowing for confident differentiation from other compounds with the same nominal mass. acs.org

Table 1: Illustrative HRMS Data for 1,3-Dioxolane-4-butanol, 2-phenyl-

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈O₃ |

| Calculated Monoisotopic Mass | 222.12560 Da |

| Ion Adduct (Example) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 223.13287 Da |

| Typical Measured m/z | 223.1325 (Example) |

| Mass Accuracy (Example) | < 2 ppm |

This table is illustrative. Actual measured values may vary slightly based on instrumentation and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing valuable structural information. rsc.org In an MS/MS experiment, the molecular ion (or a protonated adduct) of 1,3-Dioxolane-4-butanol, 2-phenyl- (m/z 222 or 223) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation of 2-phenyl-1,3-dioxolane (B1584986) derivatives is often characterized by specific bond cleavages. miamioh.edunih.gov Key fragmentation pathways for 1,3-Dioxolane-4-butanol, 2-phenyl- would likely include:

Loss of the butanol side chain: Cleavage of the C4-C(butanol) bond.

Ring-opening reactions: Fission of the dioxolane ring, often initiated by cleavage of the C-O bonds.

Loss of benzaldehyde: A retro-synthesis type fragmentation.

Fragments related to the phenyl group: Such as the tropylium (B1234903) ion (m/z 91) or the benzoyl cation (m/z 105). nih.gov

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. researchgate.net

Table 2: Plausible MS/MS Fragmentation for [C₁₃H₁₈O₃+H]⁺

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 223.13 | 149.06 | C₄H₈O | Loss of butoxy group from side chain |

| 223.13 | 107.05 | C₇H₈O₂ | Benzaldehyde cation + H |

| 223.13 | 105.03 | C₇H₆O + H₂O | Benzoyl cation |

| 223.13 | 91.05 | C₈H₉O₃ | Tropylium ion |

This table presents plausible fragmentation pathways for structural elucidation and is not based on specific experimental data for this exact compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. wikipedia.orgnih.gov This technique can distinguish between isomers that have the same mass-to-charge ratio but different three-dimensional structures. nih.gov

For 1,3-Dioxolane-4-butanol, 2-phenyl-, the cis and trans diastereomers would likely have different collisional cross-sections (CCS), which is a measure of their rotational average projected area. The more compact isomer would travel faster through the drift tube of the ion mobility spectrometer, resulting in a shorter drift time. youtube.com IMS-MS could therefore provide a method to separate and identify these isomers, even if they co-elute in a chromatographic separation. nih.gov This technique is particularly valuable for analyzing complex mixtures and for gaining insight into the conformational landscape of flexible molecules like the butanol side chain. youtube.com

X-ray Crystallography and Electron Diffraction Studies

Determination of Absolute Configuration for Chiral Centers

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. researchgate.netthieme-connect.de For 1,3-Dioxolane-4-butanol, 2-phenyl- to be analyzed by this method, a high-quality single crystal is required. thieme-connect.de

The compound has two stereogenic centers at positions C2 and C4 of the dioxolane ring. If the starting materials used for the synthesis are enantiomerically pure (e.g., an enantiopure glycerol derivative), the resulting product will also be enantiopure, crystallizing in a non-centrosymmetric space group. ed.ac.uk

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govmit.edu When X-rays interact with the electrons of the atoms in the crystal, a small phase shift occurs. This effect is usually weak for light atoms like carbon and oxygen but can be sufficient with modern diffractometers and data analysis methods. mit.edu The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) are analyzed. The Flack parameter is a key value derived from the refinement of the crystal structure; a value close to 0 confirms that the assigned absolute configuration is correct, while a value near 1 indicates that the inverted structure is the correct one. ed.ac.uknih.gov

While no specific crystal structure for 1,3-Dioxolane-4-butanol, 2-phenyl- is prominently published, the absolute configuration of many related chiral 1,3-dioxolane derivatives has been successfully determined using this technique, confirming its applicability. mdpi.comnih.gov The analysis would unambiguously define the R/S configuration at both the C2 and C4 positions, providing a complete and definitive structural characterization. youtube.comyoutube.com

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in the crystalline state, or crystal packing, is governed by a network of non-covalent intermolecular interactions. While a specific crystal structure for 1,3-Dioxolane-4-butanol, 2-phenyl- is not extensively detailed in the public domain, its molecular structure allows for the prediction of several key interactions based on studies of similar phenyl-substituted butanols and dioxolanes. nih.govnih.gov The presence of a hydroxyl group, a phenyl ring, and ether-like oxygen atoms in the dioxolane ring dictates the formation of a complex and stable supramolecular assembly.

The primary intermolecular force expected to direct the crystal packing is hydrogen bonding, originating from the hydroxyl group of the butanol side chain. This group can act as both a hydrogen bond donor and acceptor, likely forming chains or more complex networks with the oxygen atoms of the dioxolane ring of neighboring molecules.

Table 1: Potential Intermolecular Interactions in Crystalline 1,3-Dioxolane-4-butanol, 2-phenyl-

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (butanol) | O (dioxolane) | 2.7 - 3.2 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

| C-H···π | C-H (aliphatic) | Phenyl Ring | 2.5 - 2.9 |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For a molecule with stereogenic centers like 1,3-Dioxolane-4-butanol, 2-phenyl-, these methods are indispensable for determining its enantiomeric purity and confirming its absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD an excellent tool for determining the enantiomeric excess (ee) of a sample.

A sample of pure (R)-1,3-Dioxolane-4-butanol, 2-phenyl- would exhibit a specific CD spectrum. Its enantiomer, (S)-1,3-Dioxolane-4-butanol, 2-phenyl-, would show a mirror-image spectrum. A racemic mixture (50:50 of both enantiomers) would be CD-silent, as the opposing signals would cancel each other out. By comparing the CD signal of a sample of unknown composition to that of a pure enantiomer, the enantiomeric excess can be accurately quantified.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of 1,3-Dioxolane-4-butanol, 2-phenyl-

| Wavelength (nm) | Molar Ellipticity [θ] of (R)-enantiomer (deg·cm²/dmol) | Molar Ellipticity [θ] of (S)-enantiomer (deg·cm²/dmol) |

| 210 | +8500 | -8500 |

| 222 | -4200 | +4200 |

| 254 | +1500 | -1500 |

| 280 | -500 | +500 |

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the stereochemical environment of the chromophores within the molecule. The characteristic feature of an ORD curve is the Cotton effect, which is an anomalous change in optical rotation in the vicinity of an absorption band of a chromophore.

The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers. For 1,3-Dioxolane-4-butanol, 2-phenyl-, the phenyl group acts as a chromophore. The ORD spectrum would be expected to show a distinct Cotton effect in the UV region corresponding to the electronic transitions of this phenyl ring. The shape and sign of this effect would provide critical data for confirming the three-dimensional structure of a specific stereoisomer, often used in conjunction with X-ray crystallography data for related compounds. mdpi.com

Table 3: Hypothetical Optical Rotatory Dispersion Data Illustrating a Cotton Effect

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 300 | +50 |

| 280 (Peak) | +250 |

| 265 (Trough) | -150 |

| 250 | -25 |

| 230 | +75 |

Computational and Theoretical Investigations of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1,3-Dioxolane-4-butanol, 2-phenyl-. researchgate.netmdpi.com DFT methods calculate the total energy of a system based on its electron density, which simplifies the many-body problem of electron interactions.

In a typical DFT study of this compound, the first step would be geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set such as 6-311++G(d,p). researchgate.net The results of such an optimization would be presented in a table detailing the key structural parameters of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for 1,3-Dioxolane-4-butanol, 2-phenyl- (Calculated at B3LYP/6-311++G(d,p) level) This table is illustrative and contains hypothetical data for demonstration purposes.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(2)-O(1) | 1.42 | |

| C(2)-O(3) | 1.42 | |

| C(2)-C(phenyl) | 1.51 | |

| O(1)-C(5) | 1.44 | |

| O(3)-C(4) | 1.44 | |

| C(4)-C(butanol) | 1.53 | |

| **Bond Angles (°) ** | ||

| O(1)-C(2)-O(3) | 107.2 | |

| O(3)-C(4)-C(5) | 104.5 | |

| C(2)-O(3)-C(4) | 107.9 | |

| Dihedral Angles (°) | ||

| O(1)-C(2)-C(phenyl)-C(ortho) | 85.0 | |

| O(3)-C(4)-C(butanol)-C(β) | 178.5 |

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties, such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio (from first principles) methods can be employed. These methods are computationally more demanding than DFT because they make fewer approximations. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. researchgate.net

Ab initio calculations, particularly at the MP2 level with an extended basis set, are often used to refine the geometries and energies of different conformers. researchgate.net They are especially valuable for studying systems where DFT might not be sufficiently accurate, such as in the detailed analysis of non-covalent interactions that can influence the conformational preferences of the butanol side chain. Comparing the results from DFT and ab initio methods can provide a higher degree of confidence in the predicted molecular properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. researchgate.net These can then be converted into chemical shifts (δ) by referencing them to a standard compound like Tetramethylsilane (TMS). Predicting ¹H and ¹³C NMR spectra allows for direct comparison with experimental data, aiding in the structural elucidation of the compound. researchgate.netchemicalbook.com

Vibrational Frequencies: The analysis of vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, corresponds to infrared (IR) and Raman spectroscopy. researchgate.netnih.gov A frequency calculation on the optimized geometry confirms that the structure is a true energy minimum (no imaginary frequencies). The predicted frequencies and their corresponding intensities help in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-O stretches in the dioxolane ring, C-H stretches of the phenyl and butanol groups, and the O-H stretch of the alcohol. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for 1,3-Dioxolane-4-butanol, 2-phenyl- This table is illustrative and contains hypothetical data for demonstration purposes. Frequencies are typically scaled to correct for anharmonicity and other systematic errors.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 | Medium | O-H stretch (butanol) |

| 3060 | Weak | Aromatic C-H stretch |

| 2950 | Strong | Aliphatic C-H stretch |

| 1450 | Medium | CH₂ scissoring |

| 1120 | Strong | C-O-C stretch (dioxolane ring) |

| 1050 | Strong | C-O stretch (butanol) |

Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For a molecule of this size, a comprehensive search of the conformational space can be initiated using less computationally expensive methods like Molecular Mechanics (MM). MM methods use classical force fields (e.g., MMFF94, AMBER) to model the potential energy surface. A systematic conformational search can identify numerous potential low-energy structures.

Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. By simulating the molecule at a given temperature, one can observe transitions between different conformational states and identify the most populated and accessible conformations.

Identification of Stable Conformers and Energy Minima

The low-energy conformers identified through MM and MD simulations are typically subjected to further, more accurate geometry optimization and energy calculation using DFT or ab initio methods. researchgate.net This process refines the structures and provides a more reliable ranking of their relative stabilities.

The 1,3-dioxolane (B20135) ring itself typically adopts an "envelope" or "twist" conformation. researchgate.net The orientation of the phenyl group at the C2 position and the butanol group at the C4 position relative to the ring will define the major conformers. For example, the phenyl group can be in an axial or equatorial-like position, and multiple rotamers are possible for the butanol side chain. The relative energies of these conformers are determined by a combination of steric hindrance and subtle stereoelectronic effects, such as hyperconjugation. researchgate.net

Table 3: Hypothetical Relative Energies of Stable Conformers of 1,3-Dioxolane-4-butanol, 2-phenyl- This table is illustrative and contains hypothetical data for demonstration purposes, calculated at the DFT/B3LYP level.

| Conformer ID | Phenyl Group Orientation | Butanol Chain Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Equatorial | Extended | 0.00 |

| Conf-2 | Equatorial | Gauche | 0.85 |

| Conf-3 | Axial | Extended | 2.10 |

| Conf-4 | Axial | Gauche | 2.95 |

The results from such an analysis would indicate which conformation is the global minimum (the most stable state) and provide the energy differences to other low-lying conformers. This information is critical for understanding which molecular shapes are most likely to be present at room temperature and participate in chemical reactions.

Influence of Substituents on Ring Puckering and Flexibility

The five-membered 1,3-dioxolane ring is not planar and undergoes continuous conformational fluctuations, a phenomenon known as pseudorotation. The puckering of the ring, which describes its deviation from planarity, can be characterized by Cremer-Pople puckering parameters. The presence and nature of substituents on the ring significantly influence its preferred conformation and flexibility.

For the 1,3-dioxolane ring, the two most common conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two atoms are displaced on opposite sides of the plane defined by the other three. The energy barrier between these conformations is typically low, leading to a flexible ring system.

The substitution at the C2 and C4 positions of the dioxolane ring in 1,3-Dioxolane-4-butanol, 2-phenyl- is expected to have a profound impact on its conformational equilibrium. The bulky phenyl group at the C2 position and the butanol group at the C4 position will introduce steric strain, which will dictate the most stable puckered form.

While specific data for the target molecule is unavailable, studies on related 5-substituted 1,3-dioxanes provide valuable insights. For instance, a quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes revealed that the chair conformer is the most stable, with the equatorial orientation of the substituent being energetically favored. researchgate.net The energy difference between the equatorial and axial conformers (ΔG°) is a key parameter determining the conformational preference.

Table 1: Calculated Conformational Energies (kcal/mol) for 5-Substituted 1,3-Dioxanes

| Substituent (R) | ΔE (Axial - Equatorial) | ΔG° (Experimental) |

|---|---|---|

| Ethyl | 0.9 | 0.8 |

| iso-Propyl | 1.2 | 1.1 |

| tert-Butyl | 2.5 | 2.3 |

| Phenyl | 1.4 | 1.3 |

Data adapted from a quantum-chemical study on 5-substituted 1,3-dioxanes. researchgate.net

This table demonstrates that as the steric bulk of the substituent increases, the preference for the equatorial position becomes more pronounced to minimize 1,3-diaxial interactions. Although this data is for a six-membered dioxane ring, a similar trend would be expected for the five-membered dioxolane ring in 1,3-Dioxolane-4-butanol, 2-phenyl-, where the butanol group at C4 would preferentially adopt a pseudo-equatorial orientation to reduce steric hindrance with the phenyl group at C2 and the ring atoms. The flexibility of the ring would likely be reduced due to these bulky substituents, leading to a more defined, low-energy conformation.

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transient species like transition states and reaction intermediates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The hydrolysis of 1,3-dioxolanes, a fundamental reaction, has been the subject of theoretical investigation. The reaction typically proceeds via a protonation step followed by ring opening. Computational methods, such as Density Functional Theory (DFT), can be used to locate the transition state (TS) for the rate-determining step and to trace the Intrinsic Reaction Coordinate (IRC) to connect the TS to the corresponding reactants and products.

For a substituted dioxolane like 1,3-Dioxolane-4-butanol, 2-phenyl-, the acid-catalyzed hydrolysis would involve the formation of a stabilized oxocarbenium ion intermediate. DFT calculations on simpler 1,3-dioxolanes have shown that the energy barrier for the C-O bond cleavage is the highest in the reaction profile. The substituents on the dioxolane ring can influence the stability of the transition state and, consequently, the reaction rate. The phenyl group at C2 would stabilize the positive charge developing on the adjacent carbon in the transition state through resonance, likely accelerating the hydrolysis rate compared to an unsubstituted dioxolane.

Investigation of Catalytic Pathways and Intermediates

Computational studies have been instrumental in elucidating the mechanisms of various catalytic reactions involving dioxolanes. For instance, the ring-opening polymerization (ROP) of 1,3-dioxolane, often initiated by cationic catalysts, has been studied computationally. rsc.org These studies reveal the formation of cyclic structures as a competing side reaction. rsc.org

In the context of 1,3-Dioxolane-4-butanol, 2-phenyl-, while not a monomer for polymerization, it can participate in other catalytic reactions. For example, if used as a solvent in a palladium-catalyzed reaction, it could potentially interact with the catalyst. A study on the Mizoroki-Heck reaction in 1,3-dioxolane-based solvents showed that the solvent can influence the reaction's effectiveness. rsc.org Computational modeling of such systems would involve identifying the catalytically active species, potential intermediates formed by the interaction of the substrate with the catalyst, and the transition states for each catalytic step.

Solvent Effects on Reaction Thermodynamics and Kinetics

The choice of solvent can significantly impact the thermodynamics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of the solvent. A theoretical study on 1,3-dipolar cycloaddition reactions demonstrated how solvent parameters can be correlated with reaction rate constants. researchgate.net

For reactions involving 1,3-Dioxolane-4-butanol, 2-phenyl-, either as a reactant or a solvent, its polarity and ability to form hydrogen bonds (due to the butanol group) would be crucial. In a reaction where polar intermediates or transition states are formed, a polar solvent like 1,3-Dioxolane-4-butanol, 2-phenyl- would be expected to stabilize these species, thereby affecting the reaction's energy profile. Computational studies can quantify these effects by calculating the reaction energies and activation barriers in different solvent environments.

Table 2: Illustrative Solvent Effect on a Hypothetical Reaction Parameter

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | 25.4 |

| Dichloromethane | 8.93 | 22.1 |

| Acetonitrile (B52724) | 37.5 | 19.8 |

This is a hypothetical data table to illustrate the general trend of solvent effects on activation energy.

As shown in the illustrative table, increasing the solvent polarity generally leads to a decrease in the activation energy for a reaction with a polar transition state.

Molecular Docking and Ligand Binding (If Applicable, in Non-Clinical Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, it also has applications in fundamental mechanistic studies.

Interaction with Model Receptors or Enzymes (for fundamental mechanistic studies, not drug discovery)

To understand the potential interactions of 1,3-Dioxolane-4-butanol, 2-phenyl- with biological macromolecules, molecular docking studies could be performed with model receptors or enzymes. For instance, a study on 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives as modulators of P-glycoprotein (P-gp) used molecular docking to investigate their binding modes. nih.gov

In a non-clinical context, one could investigate the binding of 1,3-Dioxolane-4-butanol, 2-phenyl- to an enzyme active site to understand how its functional groups (phenyl, butanol, dioxolane ring) contribute to binding affinity and specificity. The docking results would provide a binding score, which is an estimate of the binding free energy, and a predicted binding pose.

Table 3: Hypothetical Molecular Docking Results of 1,3-Dioxolane-4-butanol, 2-phenyl- with a Model Receptor

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1,3-Dioxolane-4-butanol, 2-phenyl- | -7.2 | TYR 88, PHE 278, SER 145 |

| Benzene (B151609) | -2.5 | PHE 278 |

| Glycerol (B35011) | -3.1 | SER 145 |

This is a hypothetical data table to illustrate the output of a molecular docking study.

The hypothetical data in Table 3 suggests that the phenyl group of the ligand could engage in π-π stacking with a phenylalanine residue, while the butanol group could form a hydrogen bond with a serine residue, leading to a stronger binding affinity compared to simpler fragments. Such studies can provide valuable insights into the non-covalent interactions that govern molecular recognition.

Predictive Modeling for Synthetic Utility

The synthetic utility of a chemical compound is intrinsically linked to its reactivity, stability, and the stereochemical outcomes of its transformations. For a molecule like 1,3-dioxolane-4-butanol, 2-phenyl-, predictive modeling offers a powerful, non-empirical approach to understanding and forecasting its behavior in various synthetic scenarios. These computational and theoretical methods allow for the in-silico evaluation of the molecule's potential as a building block, intermediate, or a final product in a synthetic sequence.

Predictive modeling in this context primarily revolves around two key aspects of the molecule's structure: the 1,3-dioxolane ring and the stereogenic centers. The 2-phenyl substitution on the dioxolane ring and the butanol side chain at the 4-position introduce electronic and steric factors that significantly influence its chemical properties.

Predicting Acetal (B89532) Stability and Reactivity

The 1,3-dioxolane moiety in 1,3-dioxolane-4-butanol, 2-phenyl- serves as a protecting group for a carbonyl functional group, in this case, derived from benzaldehyde (B42025). The efficiency of a protecting group is determined by its ease of introduction, its stability under a variety of reaction conditions, and the facility of its selective removal. Computational chemistry provides tools to predict the kinetics and thermodynamics of both the formation and hydrolysis of the acetal.

The hydrolysis of acetals is an acid-catalyzed reaction, and its mechanism has been the subject of computational studies. ic.ac.ukyoutube.com These studies often employ quantum mechanical calculations to model the reaction pathway, identify transition states, and calculate activation energies. For 2-phenyl substituted 1,3-dioxolanes, the electronic nature of the phenyl group can influence the stability of the carbocation intermediate formed during hydrolysis. acs.org

Table 1: Theoretical Prediction of Acetal Hydrolysis Feasibility

| Computational Method | Predicted Parameter | Implication for Synthetic Utility |

| Density Functional Theory (DFT) | Activation Energy (Ea) of Hydrolysis | A higher Ea suggests greater stability of the protecting group, allowing for a wider range of synthetic transformations on other parts of the molecule without premature deprotection. |